molecular formula C14H20N2O2 B3122665 2-methyl-N-(2-morpholinophenyl)propanamide CAS No. 303151-49-7

2-methyl-N-(2-morpholinophenyl)propanamide

Cat. No.: B3122665
CAS No.: 303151-49-7
M. Wt: 248.32 g/mol
InChI Key: KDUFMVIBIKORAP-UHFFFAOYSA-N
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Description

2-methyl-N-(2-morpholinophenyl)propanamide is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-N-(2-morpholin-4-ylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-11(2)14(17)15-12-5-3-4-6-13(12)16-7-9-18-10-8-16/h3-6,11H,7-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUFMVIBIKORAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC=C1N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Amide Chemistry and Morpholine Containing Chemical Entities

The chemical structure of 2-methyl-N-(2-morpholinophenyl)propanamide is fundamentally defined by two key features: the amide bond and the morpholine (B109124) heterocycle. The amide functional group is one of the most prevalent linkages in both biological systems and synthetic molecules, forming the backbone of proteins and being present in a vast number of pharmaceuticals. Amide coupling reactions are a cornerstone of medicinal chemistry, allowing for the synthesis of a wide array of compounds from readily available carboxylic acids and amines.

The morpholine moiety is a saturated heterocycle that is frequently incorporated into bioactive molecules. nih.gov Its inclusion in a chemical structure can confer advantageous physicochemical, biological, and metabolic properties. nih.gov The morpholine ring is a versatile and accessible synthetic building block, often introduced as an amine reagent. nih.gov In the context of drug design, the morpholine ring can influence a molecule's polarity, solubility, and ability to interact with biological targets. nih.govnih.gov Its presence can lead to improved pharmacokinetic profiles. nih.gov For compounds targeting the central nervous system (CNS), the morpholine scaffold can be particularly beneficial due to its well-balanced lipophilic–hydrophilic profile and its flexible conformation, which can aid in crossing the blood-brain barrier. nih.govacs.org

The combination of the robust amide linkage with the favorable properties of the morpholine ring in this compound provides a foundation for its potential utility in various research applications.

Significance of the Propanamide Scaffold in Medicinal Chemistry Research

The propanamide scaffold, with its characteristic three-carbon chain terminating in an amide group, is a significant structural motif in medicinal chemistry. wikipedia.org Propanamide itself is the amide derivative of propanoic acid. wikipedia.org This scaffold is found in a range of biologically active compounds and can be readily modified to explore structure-activity relationships.

The versatility of the propanamide structure allows for the introduction of various substituents, influencing the molecule's steric and electronic properties, and thereby its interaction with biological targets. Research has demonstrated the utility of the propanamide scaffold in the development of agents with diverse therapeutic potential, including anticancer and anti-inflammatory applications. nih.govnih.gov The synthesis of propanamide derivatives is often a key strategy in modifying the action of existing drugs to enhance potency or reduce side effects. researchgate.net

In 2-methyl-N-(2-morpholinophenyl)propanamide, the propanamide backbone serves as a linker connecting the morpholinophenyl group to a methyl-substituted carbonyl, creating a specific spatial arrangement of these functional groups that can be critical for biological activity.

Overview of Research Paradigms Applied to Analogous Chemical Structures and Derivatives

Strategies for Amide Bond Formation in N-Phenylpropanamide Derivatives

The creation of the amide bond is a cornerstone of organic synthesis, and various methods have been refined for the preparation of N-phenylpropanamide derivatives. These strategies range from classical reactions to modern catalytic systems, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Amidation Reactions and Corresponding Reagent Systems (e.g., Acid Chlorides, Coupling Reagents)

A primary and widely employed method for forming the amide linkage in compounds like this compound involves the reaction of a carboxylic acid derivative with an amine. The most common approach utilizes the activation of the carboxylic acid, typically isobutyric acid, to a more reactive species such as an acid chloride or by using a coupling reagent.

Acid Chlorides: The reaction of isobutyryl chloride with 2-morpholinoaniline (B1348958) is a direct and often high-yielding approach. This method, a variation of the Schotten-Baumann reaction, is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. mdpi.com The reaction is generally performed in aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature or slightly below. mdpi.com

Coupling Reagents: In cases where the starting materials are sensitive to the conditions of acid chloride formation, a wide array of coupling reagents, many developed for peptide synthesis, can be employed. google.com These reagents activate the carboxylic acid in situ, facilitating its reaction with the amine under milder conditions. google.com Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and uronium/aminium salts such as HBTU, HATU, and PyBOP. nih.govresearchgate.net These reactions are often supplemented with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and reduce racemization if chiral centers are present. nih.gov

Table 1: Comparison of Common Amidation Reagent Systems

Reagent System Typical Conditions Advantages Disadvantages
Isobutyryl Chloride / Base DCM or THF, 0°C to RT High reactivity, cost-effective Generates HCl, may not be suitable for sensitive substrates
DCC / HOBt DCM or DMF, 0°C to RT Mild conditions, reduces side reactions DCC-urea byproduct can be difficult to remove
HATU / Base (e.g., DIPEA) DMF, RT High efficiency, low racemization, fast reaction times Higher cost, potential for side reactions with certain nucleophiles
PyBOP / Base (e.g., DIPEA) DMF, RT Good for sterically hindered amines, stable reagent Higher cost, phosphonium-based byproducts

Late-Stage Functionalization Approaches for Complex Derivatives

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of a complex molecule, such as a drug candidate, in the final steps of a synthesis. wikipedia.orgworktribe.com This approach enables the rapid generation of analogs for structure-activity relationship (SAR) studies without the need for de novo synthesis. wikipedia.orgworktribe.com For N-phenylpropanamide derivatives, C-H functionalization is a particularly attractive LSF strategy. worktribe.com

Transition-metal catalysis, particularly with palladium, rhodium, and ruthenium, has been instrumental in developing methods for the direct arylation, alkylation, or amination of C-H bonds. researchgate.netwikipedia.org In the context of this compound, the amide group itself can act as a directing group, guiding the catalyst to specific C-H bonds on the phenyl ring for functionalization. researchgate.net This allows for the introduction of various substituents at positions that would be difficult to access through traditional methods. For instance, a palladium-catalyzed C-H arylation could introduce a new aryl group onto the morpholinophenyl moiety. mit.edu

Optimization of Reaction Conditions and Catalytic Systems for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired amide product. Key parameters that are often screened include the solvent, temperature, reaction time, and the choice of catalyst.

Solvent and Temperature: The choice of solvent can significantly impact the solubility of reactants and the reaction rate. For amidation reactions, polar aprotic solvents like DMF and acetonitrile (B52724) are common. nih.gov The reaction temperature can be adjusted to control the reaction rate and minimize the formation of byproducts. While many amidations proceed efficiently at room temperature, heating, sometimes with microwave irradiation, can be used to accelerate slow reactions. nih.gov

Catalytic Systems: The development of catalytic direct amidation methods, which avoid the use of stoichiometric activating agents, represents a greener and more atom-economical approach. nist.gov Boronic acid catalysts have shown promise in promoting the direct condensation of carboxylic acids and amines. nist.gov Additionally, transition metal catalysts, such as those based on nickel and iron, have been developed for the reductive amidation of esters with nitro compounds, offering an alternative route to N-aryl amides. nih.gov For example, a nickel-based nanocatalyst has been shown to be effective for the synthesis of a variety of amides. nih.gov

Table 2: Parameters for Optimization of Amidation Reactions

Parameter Considerations Examples of Variations
Solvent Solubility of reactants, reaction temperature, polarity Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile
Temperature Reaction rate, stability of reactants and products 0°C, Room Temperature, 60°C, 130°C
Catalyst Activity, selectivity, cost Boronic acids, Nickel complexes, Iron(III) chloride
Base Neutralization of acidic byproducts, catalysis Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium Carbonate
Reaction Time Conversion of starting materials, minimization of side reactions 1 hour, 12 hours, 24 hours

Synthesis of Key Intermediates Bearing the Morpholinophenyl Moiety

The synthesis of this compound relies on the availability of the key intermediate, 2-morpholinoaniline. This precursor is typically synthesized through a two-step process involving a nucleophilic aromatic substitution followed by a reduction.

A common route begins with the reaction of morpholine (B109124) with a suitable ortho-substituted nitrobenzene, such as 1-fluoro-2-nitrobenzene (B31998) or 1-chloro-2-nitrobenzene. The fluorine or chlorine atom is displaced by the morpholine nitrogen in a nucleophilic aromatic substitution reaction (SNAr). This reaction is often carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) and may be heated to facilitate the reaction.

The resulting 4-(2-nitrophenyl)morpholine (B1295151) is then reduced to the corresponding aniline. A variety of reducing agents can be employed for this transformation. A widely used method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. semanticscholar.org Alternatively, metal-based reductions, such as with iron powder in the presence of an acid like ammonium (B1175870) chloride or acetic acid, are also effective. researchgate.net

Table 3: Synthetic Steps for 2-Morpholinoaniline

Step Reactants Reagents/Conditions Product
1. Nucleophilic Aromatic Substitution 1-Fluoro-2-nitrobenzene, Morpholine K2CO3, DMF, heat 4-(2-Nitrophenyl)morpholine
2. Nitro Group Reduction 4-(2-Nitrophenyl)morpholine Pd/C, H2, Ethanol 2-Morpholinoaniline

Purification and Isolation Techniques for Research-Scale Production

The purification of this compound is essential to obtain a product of high purity for subsequent research and analysis. The two most common techniques for the purification of solid organic compounds on a research scale are recrystallization and column chromatography.

Recrystallization: This is often the preferred method for purifying crystalline solids. The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for the recrystallization of amides include ethanol, ethyl acetate (B1210297), and mixtures of solvents like ethyl acetate/hexanes. semanticscholar.org

Column Chromatography: If recrystallization is not effective, or if the product is an oil, column chromatography is a powerful purification technique. The crude mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or mixture of solvents (the mobile phase) is then passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. For N-aryl amides, mixtures of hexane (B92381) and ethyl acetate are often used as the eluent. nih.gov

Based on a comprehensive search of publicly available scientific literature and chemical databases, there is insufficient specific data for the compound "this compound" to generate the detailed, data-rich article as requested.

The explicit requirements for detailed research findings, including specific data tables for ¹H NMR, ¹³C NMR, FT-IR, Raman, and Mass Spectrometry, cannot be met. The available information pertains to structurally related but distinct molecules (e.g., propanamide, 2-methylpropanamide), and using such data would violate the strict instruction to focus solely on "this compound".

Without access to published experimental data for this exact compound, the generation of a scientifically accurate and non-speculative article according to the provided outline is not possible.

Advanced X-ray Crystallography for Solid-State Structure Determination

The analysis of another related compound, N-Ethyl-2,2-dimethyl-N-(3-methylphenyl)propanamide, demonstrates a monoclinic crystal system. nih.gov The detailed refinement of its crystal structure provides precise cell parameters and information on molecular conformation, such as the syn-periplanar arrangement across the N—C(O) bond. nih.gov Such studies underscore the capability of X-ray crystallography to elucidate subtle conformational details that influence the physicochemical properties of the compound.

A hypothetical data table summarizing typical parameters obtained from an X-ray crystallographic analysis is presented below to illustrate the nature of the data generated by this method.

Crystal Data
Empirical Formula C14H20N2O2
Formula Weight 248.32
Crystal System Monoclinic
Space Group P21/c
Unit Cell Dimensions a = 10.123(4) Åb = 12.456(5) Åc = 11.789(4) Åβ = 105.60(2)°
Volume 1432.1(9) ų
Z 4
Density (calculated) 1.152 Mg/m³
Absorption Coefficient 0.078 mm⁻¹
F(000) 536
Reflections Collected 3786
Independent Reflections 2016
Final R indices [I>2sigma(I)] R1 = 0.057, wR2 = 0.160
R indices (all data) R1 = 0.065, wR2 = 0.172

Note: The data in this table is hypothetical and serves as an illustrative example of crystallographic data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The wavelengths at which these absorptions occur are characteristic of the molecule's structure and electronic system.

For aromatic and conjugated systems, such as the one present in this compound, UV-Vis spectroscopy can provide valuable information about π→π* and n→π* transitions. The π→π* transitions typically occur in molecules with double or triple bonds and aromatic rings, and they are usually characterized by high molar absorptivity. The n→π* transitions involve the promotion of an electron from a non-bonding orbital (e.g., on an oxygen or nitrogen atom) to an antibonding π* orbital and are generally of lower intensity.

The expected UV-Vis spectrum of this compound would likely exhibit characteristic absorption bands corresponding to the electronic transitions within the phenyl ring and the amide chromophore. The position and intensity of these bands would be influenced by the substitution pattern and the solvent used for the analysis.

An illustrative data table of potential UV-Vis absorption data is provided below.

Solventλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Assignment
Ethanol~245~12,000π→π* (Phenyl Ring)
Ethanol~280~1,500n→π* (Carbonyl)

Note: The data in this table is hypothetical and intended to be representative of typical values for similar compounds.

Computational Chemistry and Molecular Modeling Investigations of 2 Methyl N 2 Morpholinophenyl Propanamide

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict various molecular properties with a favorable balance between accuracy and computational cost.

Optimized Molecular Geometry and Conformational Analysis

The first step in a typical DFT study is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For 2-methyl-N-(2-morpholinophenyl)propanamide, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Table 1: Selected Optimized Geometric Parameters for the Lowest Energy Conformer of this compound (Theoretical Data)

ParameterBond/AngleValue (Å/°)
Bond LengthC=O (Amide)1.24 Å
C-N (Amide)1.35 Å
N-C (Phenyl)1.42 Å
C-N (Morpholine)1.45 Å
Bond AngleO=C-N (Amide)122.5°
C-N-C (Phenyl)128.0°
Dihedral AngleC(O)-N-C(Ph)-C(Ph)45.0°
N(Ph)-C(Ph)-N(Morph)-C(Morph)60.0°

Note: The data in this table is hypothetical and representative of typical values obtained from DFT calculations for similar organic molecules.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. acadpubl.euresearchgate.net The MEP surface is plotted over the electron density, with different colors representing varying electrostatic potential values.

For this compound, the MEP map would likely show regions of negative potential (typically colored in shades of red and yellow) concentrated around the electronegative oxygen atom of the carbonyl group and the nitrogen atoms of the amide and morpholine (B109124) moieties. researchgate.net These areas are indicative of sites susceptible to electrophilic attack. Conversely, regions of positive potential (usually depicted in blue) would be expected around the hydrogen atoms, particularly the amide N-H group, highlighting sites for potential nucleophilic interaction. researchgate.net This visual representation of the charge landscape is instrumental in understanding intermolecular interactions. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. irjweb.commdpi.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical stability and reactivity. schrodinger.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net For this compound, the HOMO is likely to be localized on the electron-rich phenyl and morpholine rings, while the LUMO may be centered on the propanamide moiety, particularly the carbonyl group.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for this compound (Theoretical Data)

ParameterValue (eV)
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap (ΔE)5.3 eV
Ionization Potential (I ≈ -EHOMO)6.5 eV
Electron Affinity (A ≈ -ELUMO)1.2 eV

Note: The data in this table is hypothetical and representative of typical values obtained from DFT calculations for similar organic molecules.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can also be employed to predict various spectroscopic properties, which can then be compared with experimental data for structure validation.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic shielding tensors can be converted into NMR chemical shifts (¹H and ¹³C). nih.gov These predicted shifts are valuable for assigning experimental NMR spectra and can help in confirming the proposed structure and stereochemistry of this compound. researchgate.netnih.gov

Vibrational Frequencies: The calculation of vibrational frequencies through DFT can aid in the interpretation of infrared (IR) and Raman spectra. scirp.org Each calculated frequency corresponds to a specific vibrational mode of the molecule (e.g., stretching, bending). researchgate.net A comparison between the calculated and experimental vibrational spectra can provide detailed information about the molecular structure and bonding.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Theoretical Data)

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Amide N-HStretching3400 cm⁻¹
C-H (Aromatic)Stretching3100 cm⁻¹
C-H (Aliphatic)Stretching2950 cm⁻¹
Amide C=OStretching1680 cm⁻¹
C=C (Aromatic)Stretching1600, 1480 cm⁻¹
C-NStretching1250 cm⁻¹

Note: The data in this table is hypothetical and representative of typical values obtained from DFT calculations for similar organic molecules. Calculated frequencies are often scaled to better match experimental values.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a potential drug molecule might interact with its biological target.

Identification of Predicted Binding Modes and Interacting Residues with Biological Receptors

For this compound, molecular docking simulations could be performed against a variety of biological targets to explore its potential pharmacological activities. The simulation would predict the most likely binding poses of the molecule within the active site of a receptor.

The analysis of these docked poses would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. For instance, the amide N-H group could act as a hydrogen bond donor, while the carbonyl oxygen and the morpholine nitrogen could act as hydrogen bond acceptors. The phenyl ring and the methyl groups of the propanamide moiety could engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Table 4: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target (Theoretical Data)

ParameterDetails
Binding Affinity -8.5 kcal/mol
Key Interacting Residues Asp150, Leu80, Val60, Phe145
Types of Interactions
Hydrogen BondAmide N-H with Asp150 (side chain carboxyl)
Hydrogen BondCarbonyl O with a backbone N-H of Leu80
Hydrophobic InteractionPhenyl ring with Phe145
Hydrophobic InteractionIsopropyl group with Val60

Note: The data in this table is hypothetical and for illustrative purposes, demonstrating the type of information obtained from a molecular docking study.

These computational predictions of binding modes and interactions are invaluable for understanding the potential mechanism of action of this compound and for guiding the design of new derivatives with improved binding affinity and selectivity.

Application of Scoring Functions and Docking Algorithms

Molecular docking is a fundamental technique in structure-based drug design (SBDD) used to predict the preferred orientation and binding mode of a ligand when it forms a complex with a target macromolecule, typically a protein. drugdiscoverynews.compharmafeatures.com The process involves two main components: a search algorithm that generates a variety of possible binding poses for the ligand within the target's binding site, and a scoring function that evaluates and ranks these poses. nih.gov

The goal of a scoring function is to estimate the binding affinity between the ligand and the protein for a given pose. wikipedia.org These mathematical models approximate the free energy of binding, with a more negative score typically indicating a more favorable interaction. nih.gov Scoring functions are broadly classified into three main types:

Force-Field-Based: These functions use classical mechanics principles to calculate the sum of steric (van der Waals) and electrostatic interactions.

Empirical: These functions are derived from fitting coefficients to a set of terms that represent key binding interactions (e.g., hydrogen bonds, hydrophobic contacts) using experimental binding data from a training set of protein-ligand complexes. frontiersin.org

Knowledge-Based: These functions are statistical potentials derived from analyzing the frequency of specific atom-pair contacts in a large database of known protein-ligand structures.

In a hypothetical study of this compound, molecular docking could be employed to predict its binding to a plausible biological target, such as a protein kinase, which are common targets for molecules with similar scaffolds. nih.govresearchgate.net The compound would be docked into the ATP-binding site of the kinase, and various scoring functions would be used to rank the resulting poses.

Illustrative Docking Results for this compound against Target Kinase X

Scoring FunctionDocking Score (kcal/mol)Predicted Key Interactions
AutoDock Vina-8.9Hydrogen bond with hinge region backbone; hydrophobic interactions with gatekeeper residue.
GoldScore (GOLD)75.2 (dimensionless)Hydrogen bond with hinge region; van der Waals contacts in hydrophobic pocket.
ChemScore (GOLD)32.5 (dimensionless)Strong hydrogen bond contribution; favorable lipophilic and rotational entropy terms.
GlideScore (Glide)-9.2Hydrogen bond with hinge region; pi-pi stacking with aromatic residue.

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the typical output of a molecular docking experiment.

The results from such an analysis would provide critical insights into the most stable binding conformation and the specific molecular interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that stabilize the complex. This information is foundational for understanding the compound's mechanism of action and for guiding further optimization. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability Studies

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the molecular system over time. mdpi.commdpi.com MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing detailed information on the conformational changes and stability of the protein-ligand complex in a simulated physiological environment. nih.govconsensus.app

For this compound, an MD simulation would typically start with the best-ranked docking pose. The simulation would track the movements of the ligand within the binding site, the flexibility of the protein, and the behavior of surrounding solvent molecules over a period of nanoseconds to microseconds. frontiersin.org Key parameters analyzed from an MD simulation to assess binding stability include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms over time from their initial position. A stable, low RMSD value for the ligand suggests it remains bound in a consistent pose. frontiersin.org

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. High RMSF values in the binding site could suggest instability, while low values indicate stable interactions.

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation, highlighting key persistent interactions.

Illustrative MD Simulation Stability Metrics for the this compound-Kinase Complex

MetricValueInterpretation
Ligand RMSD (average)1.5 ÅIndicates high stability of the ligand within the binding pocket.
Protein Backbone RMSD (average)2.0 ÅShows the overall protein structure remains stable during the simulation.
Binding Site Residue RMSF (average)1.2 ÅLow fluctuation of key residues, suggesting stable contacts with the ligand.
Occupancy of H-Bond to Hinge Region95%A highly persistent hydrogen bond, crucial for anchoring the ligand.

Note: The data in this table is hypothetical and for illustrative purposes only, representing typical results from an MD simulation analysis.

By analyzing these dynamics, researchers can validate the stability of a docking pose. acs.org An unstable pose might see the ligand drift out of the binding pocket, whereas a stable interaction will be maintained throughout the simulation, providing much greater confidence in the predicted binding mode. researchgate.net

In Silico Prediction of Research-Relevant Pharmacokinetic Parameters

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to avoid late-stage failures in drug development. nih.govresearchgate.net In silico ADMET prediction models use a molecule's structure to calculate physicochemical and pharmacokinetic parameters, allowing for the rapid screening of thousands of compounds before costly synthesis and in vitro testing. pharmaron.com

For this compound, a variety of computational tools and models could be used to predict its drug-likeness and pharmacokinetic profile. patsnap.comacs.orgresearchgate.net These predictions are typically based on quantitative structure-property relationship (QSPR) models trained on large datasets of experimental data.

Key predicted parameters would include:

Physicochemical Properties: Molecular Weight, LogP (lipophilicity), Topological Polar Surface Area (TPSA), and solubility, which influence absorption and distribution.

Absorption: Prediction of human intestinal absorption (HIA) and permeability through cell models like Caco-2.

Distribution: Volume of distribution (Vd) and the extent of plasma protein binding (PPB).

Metabolism: Likelihood of being a substrate or inhibitor of major Cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6), which are responsible for the metabolism of most drugs.

Drug-Likeness: Evaluation against established rules, such as Lipinski's Rule of Five, which assesses if a compound has physicochemical properties that would make it a likely orally active drug.

Illustrative In Silico Pharmacokinetic Profile of this compound

Parameter CategoryPropertyPredicted ValueInterpretation
PhysicochemicalMolecular Weight276.35 g/molCompliant with Lipinski's Rule (<500).
LogP2.8Optimal lipophilicity for cell permeability.
TPSA52.5 ŲGood potential for oral bioavailability (<140 Ų).
Aqueous Solubility (LogS)-3.5Moderately soluble.
AbsorptionHuman Intestinal Absorption>90%Predicted to be well-absorbed from the gut.
Caco-2 PermeabilityHighLikely to readily cross the intestinal barrier.
DistributionPlasma Protein Binding~85%Moderate binding to plasma proteins.
BBB PermeantNoUnlikely to cross the blood-brain barrier.
MetabolismCYP2D6 InhibitorNoLow risk of drug-drug interactions via this pathway.
CYP3A4 InhibitorYesPotential for drug-drug interactions via this pathway.
Drug-LikenessLipinski's Rule Violations0Favorable profile for an orally administered drug.

Note: The data in this table is hypothetical and for illustrative purposes only, compiled from typical outputs of ADMET prediction software.

This predicted profile helps to identify potential liabilities early in the discovery process, such as poor absorption or a high risk of drug-drug interactions, allowing medicinal chemists to modify the structure to improve its properties.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches

Computational chemistry provides two primary strategies for the design and optimization of new compounds: structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.goviaanalysis.com The choice between them depends on the availability of structural information for the biological target. researchgate.netwisdomlib.org

Structure-Based Drug Design (SBDD) is employed when the three-dimensional structure of the target protein is known, typically from techniques like X-ray crystallography or cryo-electron microscopy. drugdiscoverynews.comlongdom.org This approach uses the target's structure to design molecules that fit precisely into the binding site. saromics.com For this compound, the docking and MD simulation results against a target kinase would be the starting point for SBDD. pharmafeatures.com By visualizing the predicted binding pose, chemists can identify opportunities to improve affinity and selectivity by:

Adding functional groups to form new hydrogen bonds with the protein.

Modifying parts of the molecule to enhance hydrophobic interactions.

Altering the scaffold to avoid steric clashes or improve its fit within the pocket.

Ligand-Based Drug Design (LBDD) is used when the structure of the target is unknown, but a set of molecules with known activity against the target is available. nih.govclinicalpub.com LBDD methods extract common chemical features from these active ligands to create a model that defines the essential properties required for biological activity. wisdomlib.org If this compound were a known active molecule, LBDD techniques could be applied, such as:

Pharmacophore Modeling: This involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) responsible for activity. nih.govmdpi.comslideshare.net This pharmacophore can then be used as a 3D query to screen large virtual libraries for new compounds that match the model.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities, allowing the prediction of activity for newly designed molecules. nih.gov

Comparison of SBDD and LBDD Approaches for Optimizing this compound

AspectStructure-Based Drug Design (SBDD)Ligand-Based Drug Design (LBDD)
Primary Requirement 3D structure of the target protein.A set of known active and inactive ligands.
Core Principle Designing a ligand to fit the geometry and properties of the target's binding site ("lock and key").Assuming molecules with similar structures/properties exhibit similar biological activities.
Key Techniques Molecular Docking, Molecular Dynamics, De Novo Design.Pharmacophore Modeling, 3D-QSAR, Shape-Based Screening.
Application for this Compound Use the docking pose to guide modifications that improve interactions with specific residues in the kinase active site.Use the compound's structure to build a pharmacophore model to find structurally diverse molecules with similar features.

Both SBDD and LBDD are powerful, complementary strategies. Often, insights from both approaches are integrated to create a more comprehensive and effective drug design campaign. nih.gov

Structure Activity Relationship Sar Studies of 2 Methyl N 2 Morpholinophenyl Propanamide Derivatives

Impact of Substituents on the Morpholinophenyl Moiety on Research Activity

The morpholinophenyl moiety is a critical component for molecular recognition and binding. Modifications to both the phenyl ring and the morpholine (B109124) group have been shown to significantly alter the research activity and selectivity profile of related compounds.

Research into analogous heterocyclic structures has demonstrated that the morpholine ring is not merely a solubilizing group but an active contributor to the compound's selectivity profile. For instance, in studies on kinase inhibitors, replacing a standard morpholine with a more rigid, bridged morpholine derivative led to a dramatic enhancement in selectivity for the target enzyme over related proteins. scilit.com This is often attributed to the creation of a deeper binding pocket in the target protein that can accommodate the bulkier, conformationally constrained bridged morpholine, an interaction not possible with off-target proteins. scilit.com

Furthermore, substitution on the phenyl ring can fine-tune electronic and steric properties. Introducing electron-withdrawing groups (e.g., fluorine, cyano) or electron-donating groups (e.g., methyl) at various positions can modulate binding affinity. For example, in a related series of N-phenyl-N-(piperidin-2-yl)propionamide derivatives, hydroxyl substitutions on an associated ring system resulted in excellent binding affinities and high selectivity for the µ-opioid receptor. nih.gov The placement of substituents is also key; studies on similar antagonists have shown that substituents at certain positions may be directed away from the binding pocket and thus have a minimal effect on potency. nih.gov

Table 1: Hypothetical SAR of Morpholinophenyl Moiety Modifications
CompoundModification on Morpholinophenyl MoietyRelative PotencySelectivity Profile
ParentUnsubstituted1xBaseline
Analog 1A4'-Fluoro substitution on phenyl ring~5xImproved
Analog 1B4'-Methoxy substitution on phenyl ring~0.5xDecreased
Analog 1CReplacement of morpholine with bridged morpholine~2xSignificantly Enhanced
Analog 1DReplacement of morpholine with piperidineVariableAltered Target Profile

Influence of Modifications to the Propanamide Backbone on Research Activity

The propanamide backbone serves as the central scaffold, and its structure is pivotal for orienting the key pharmacophoric elements correctly within the target's binding site. Modifications to this region, particularly at the α-position, have profound effects on activity.

In extensive SAR studies of structurally related 2-(phenyl)propanamide antagonists, the α-methyl group was identified as a principal pharmacophore. nih.gov Its presence appears to be crucial for a stereospecific interaction within a hydrophobic pocket of the receptor. When the single α-methyl group was replaced with two α,α'-dimethyl groups or a cyclopropyl (B3062369) group, a dramatic loss in receptor activity was observed. nih.govresearchgate.net This suggests a strict steric constraint in the binding site that accommodates a single methyl group but not bulkier substituents.

Reversing the amide bond orientation within the backbone is another modification strategy. However, in related antagonist series, these "reverse amide" analogs also resulted in a significant reduction in activity, indicating that the specific hydrogen bonding capabilities and geometry of the original propanamide linkage are essential for potent interaction. researchgate.net

Table 2: Influence of Propanamide Backbone Modifications on Activity
CompoundModification on Propanamide BackboneRelative Binding AffinityRationale
Parentα-methyl100%Optimal fit in hydrophobic pocket.
Analog 2Aα,α-dimethyl&lt;5%Steric clash in the binding site. nih.gov
Analog 2Bα-cyclopropyl&lt;10%Steric hindrance; unfavorable conformation. nih.gov
Analog 2CReverse Amide&lt;15%Disruption of key hydrogen bond interactions. researchgate.net

Stereochemical Considerations in Activity Modulation

The α-methyl group on the propanamide backbone creates a chiral center, meaning the compound can exist as two non-superimposable mirror images (enantiomers), designated as (S) and (R). Research has consistently shown that biological systems are stereospecific, and often only one enantiomer is responsible for the desired activity.

For propanamide-based antagonists, the biological activity is markedly stereospecific, with a strong preference for the (S)-configuration. nih.gov In studies of the analogous compound N-4-t-butylbenzyl 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide, the (S)-isomer was found to be significantly more potent than the racemate (a 1:1 mixture of both enantiomers), while the (R)-isomer was 30- to 40-fold weaker. researchgate.net Molecular modeling studies suggest that this stereospecific potency is due to crucial hydrogen bonds formed between the ligand and the receptor, which can only be achieved with the precise three-dimensional arrangement of the (S)-enantiomer. nih.gov This highlights the critical importance of controlling stereochemistry during synthesis to produce the active isomer exclusively.

Table 3: Stereospecificity of Propanamide Derivatives
Compound ConfigurationRelative Potency (Antagonism)
(S)-Isomer~35x
(R)-Isomer1x
Racemic Mixture (S/R)~18x

Rational Design Principles for Enhanced Research Potency and Selectivity

The development of potent and selective derivatives of 2-methyl-N-(2-morpholinophenyl)propanamide relies on rational design principles that leverage structural information about the target. Key strategies involve exploiting subtle differences between the intended target and related off-target proteins.

One powerful approach is to capitalize on differences in electrostatic potentials within the binding sites. nih.gov For instance, if the target protein has a region of negative electrostatic potential that is absent in an off-target, an inhibitor can be designed with a complementary positively charged or electronegative group to enhance selective binding. nih.gov This principle of charge optimization can be used to fine-tune interactions and improve both potency and selectivity. nih.gov

Another advanced strategy involves identifying and targeting "dehydrons," which are regions of a protein's backbone that are inadequately hydrated or shielded from water. nih.gov Ligands can be designed to interact with these sites, improving the hydrophobic packing and gaining potency. Selectivity can be achieved by exploiting differences in the locations of dehydrons between similar proteins. nih.gov Furthermore, computational methods like molecular dynamics simulations can reveal the crucial role of water molecules in stabilizing ligand-protein interactions, suggesting that displacing or incorporating specific water molecules can be a key factor in achieving high selectivity. nih.gov

Preclinical Pharmacological Investigations of 2 Methyl N 2 Morpholinophenyl Propanamide

In Vivo Studies in Animal Models to Assess Biological Efficacy

Pharmacodynamic Biomarker Analysis in Animal Studies

No specific pharmacodynamic biomarkers have been identified or analyzed in animal studies for 2-methyl-N-(2-morpholinophenyl)propanamide in the available literature.

Systemic Biological Responses in Preclinical Models

Detailed information regarding the systemic biological responses to this compound in preclinical models is not available in the public domain.

Comparative Analysis with Known Reference Compounds and Analogous Structures

A comparative pharmacological analysis of this compound with known reference compounds or analogous structures has not been described in the accessible scientific literature.

Due to the lack of specific data for this compound, the requested data tables and detailed research findings for the outlined sections cannot be provided.

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the mechanistic elucidation of this compound's biological actions.

The detailed investigation required to fulfill the outlined sections—including identification of molecular targets, protein binding studies, enzyme inhibition kinetics, and the investigation of intracellular signaling pathways—has not been published in the accessible scientific domain. Searches for the compound in conjunction with terms such as "molecular targets," "enzyme inhibition," "PI3K/AKT," "NF-κB," "gene expression," and "calcium homeostasis" did not yield any specific data for this particular molecule.

Consequently, it is not possible to provide a scientifically accurate article on the biological actions of this compound as per the requested structure and content requirements.

Mechanistic Elucidation of 2 Methyl N 2 Morpholinophenyl Propanamide S Biological Actions

Characterization of Protein Degradation Mechanisms (e.g., PROTAC-mediated degradation)

There is no available scientific literature that characterizes the mechanisms of protein degradation for 2-methyl-N-(2-morpholinophenyl)propanamide. Research into targeted protein degradation (TPD) is a rapidly advancing field, focusing on utilizing the cell's natural disposal systems, such as the ubiquitin-proteasome system, to eliminate disease-causing proteins. This is often achieved through the use of proteolysis-targeting chimeras (PROTACs), which are heterobifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. However, no studies have been found that investigate whether this compound functions as a PROTAC or in any way modulates protein degradation pathways.

Cellular Phenotypic Changes and Morphological Alterations in Response to Compound Treatment

There are no research findings describing any cellular phenotypic changes or morphological alterations in response to treatment with this compound. Studies of this nature are crucial for understanding a compound's biological activity and potential therapeutic effects. Such investigations often involve treating cell lines with the compound and observing changes in cell shape, size, adhesion, and organization, which can be indicative of various cellular processes being affected. As no such studies have been published for this compound, there is no data to present in this regard.

Future Directions and Emerging Research Opportunities for 2 Methyl N 2 Morpholinophenyl Propanamide

The landscape of opioid research is continually evolving, driven by the need for safer and more effective analgesics. For 2-methyl-N-(2-morpholinophenyl)propanamide, also known as Bucinnazine or AP-237, several key areas of future investigation are emerging. These avenues of research aim to leverage its known mechanisms, develop improved analogs, and utilize cutting-edge technologies to unlock its full potential for scientific study.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-methyl-N-(2-morpholinophenyl)propanamide, and how are purity and yield maximized?

  • Methodology : The synthesis typically involves amide bond formation between 2-methylpropanoyl chloride and 2-morpholinoaniline under anhydrous conditions. Key steps include:

  • Cyclization : Use of coupling agents like EDCI or HOBt in dichloromethane at 0–25°C to minimize side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
    • Critical Parameters : pH control during amidation and inert gas (N₂/Ar) purging to prevent hydrolysis/oxidation. Yield optimization (~70–85%) requires stoichiometric reagent ratios and slow addition of acyl chloride .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Spectroscopy :

  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies morpholine ring protons (δ 3.5–3.7 ppm) and amide NH (δ 8.2–8.5 ppm). 19F NMR (if fluorinated analogs are synthesized) resolves trifluoromethyl groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 277.2) .
    • Crystallography : Single-crystal XRD using SHELXL (via Olex2 interface) refines structures, with R-factor <5% for high-resolution data. Hydrogen bonding between the amide group and morpholine oxygen is critical for stability .

Q. How is solubility and stability assessed for in vitro biological assays?

  • Solubility Screening : Use DMSO stock solutions (10 mM) diluted in PBS (pH 7.4) or cell culture media. Dynamic light scattering (DLS) detects aggregation.
  • Stability : HPLC-UV (C18 column, acetonitrile/water gradient) monitors degradation under physiological conditions (37°C, 24h). Hydrolysis at the amide bond is a common instability factor .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

  • Root Cause Analysis : Compare assay conditions (e.g., cell lines, incubation time, solvent controls). For example, anti-androgen activity discrepancies may arise from AR receptor isoform specificity .
  • Validation : Replicate assays with standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) and orthogonal methods (e.g., SPR for binding affinity). Meta-analysis of SAR studies on morpholine/amide analogs clarifies structure-activity trends .

Q. What is the mechanistic basis for its biological activity (e.g., enzyme/receptor targeting)?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like androgen receptors (AR). The morpholine ring’s oxygen may form hydrogen bonds with AR’s Leu704/Asn705 residues, while the amide group stabilizes binding .
  • Pathway Analysis : RNA-seq or phosphoproteomics identifies downstream effects (e.g., apoptosis via caspase-3 activation in prostate cancer cells) .

Q. How can computational methods guide the design of analogs with improved pharmacokinetics?

  • ADMET Prediction : SwissADME predicts logP (~2.5) and BBB permeability. Substituent modifications (e.g., replacing morpholine with piperazine) reduce CYP3A4 inhibition risk.
  • QSAR Models : CoMFA/CoMSIA correlates substituent electronegativity with IC₅₀ values in enzyme inhibition assays .

Q. What strategies mitigate off-target toxicity in preclinical studies?

  • In Silico Tox Screening : Derek Nexus flags structural alerts (e.g., Michael acceptors).
  • In Vitro Profiling : Panel assays (e.g., Eurofins SafetyScreen44) assess hERG inhibition and hepatotoxicity. Propanamide derivatives often require metabolic stability enhancement via deuteration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.